REACTION_SMILES
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[Cl:1][c:2]1[c:3]([NH:9][C:10](=[O:11])[N:12]([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH3:18])[cH:4][c:5]([Cl:8])[cH:6][cH:7]1.[S:19]([Cl:20])([Cl:21])=[O:22]>>[Cl:1][c:2]1[c:3]([N:9]2[C:10](=[O:11])[N:12]([CH3:18])[CH2:13][CH2:14][C:15]2=[O:16])[cH:4][c:5]([Cl:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(CCC(=O)O)C(=O)Nc1cc(Cl)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CN1CCC(=O)N(c2cc(Cl)ccc2Cl)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |